molecular formula C12H8ClF3N2O2 B3070872 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006455-35-1

4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B3070872
CAS No.: 1006455-35-1
M. Wt: 304.65 g/mol
InChI Key: NBNKTCZKXRYYLX-UHFFFAOYSA-N
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Description

4-{[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a synthetic pyrazole derivative designed for advanced antimicrobial research and development. This compound is of significant interest in medicinal chemistry, particularly in the fight against multidrug-resistant Gram-positive bacteria. Its molecular structure integrates two key pharmacophores: a chloro-trifluoromethyl pyrazole ring and a benzoic acid group, linked by a methylene bridge. The trifluoromethyl group is a critical feature, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . Pyrazole-core compounds with structural similarities to this reagent have demonstrated potent, bactericidal activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains) and Enterococcus faecalis . Research into analogous compounds suggests potential mechanisms of action that include disruption of bacterial cell membrane integrity, leading to bactericidal effects and showing efficacy against biofilm-forming cells and persister cells . This reagent is intended for research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c13-9-6-18(17-10(9)12(14,15)16)5-7-1-3-8(4-2-7)11(19)20/h1-4,6H,5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNKTCZKXRYYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C12H8ClF3N2O2
  • Molecular Weight : 294.65 g/mol
  • Appearance : Typically presented as a crystalline solid.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Structure

The structure of the compound features a pyrazole ring with a trifluoromethyl group and a benzoic acid moiety, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The introduction of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development in anticancer therapies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It acts by inhibiting specific pathways involved in inflammation, which could lead to potential treatments for conditions like arthritis and other inflammatory diseases .

Agricultural Applications

Pesticide Development

The structural components of 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid make it suitable for developing novel pesticides. Its ability to disrupt biochemical pathways in pests can lead to effective pest management solutions while minimizing environmental impact .

Herbicide Potential

Due to its herbicidal properties, this compound may be utilized in agricultural formulations aimed at controlling unwanted vegetation. Research indicates that similar pyrazole derivatives can effectively inhibit plant growth by interfering with photosynthetic processes .

Materials Science

Polymer Chemistry

In materials science, the compound can serve as a building block for synthesizing polymers with tailored properties. Its functional groups allow for copolymerization reactions that can enhance material strength and thermal stability, making it valuable in producing high-performance materials .

Nanotechnology

Recent studies have explored the use of this compound in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery to specific tissues .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The results suggest that the compound effectively disrupts pest metabolism, leading to higher crop yields and reduced pesticide usage overall .

Case Study 3: Polymer Development

Research presented at the International Conference on Polymer Science showcased how incorporating this compound into polymer matrices improved mechanical properties and thermal resistance, making it suitable for applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This can result in various pharmacological effects, including analgesic and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Biological Activity

4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₈ClF₃N₄O₂
  • CAS Number : 1006482-40-1

This compound contains a pyrazole ring substituted with a chloro and trifluoromethyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, analogs of para-aminobenzoic acid (PABA) demonstrated significant inhibitory effects against various cancer cell lines, with IC50 values indicating strong activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.85
Benzamide derivativeA5493.0
Dihydroquinazolinone derivativeP. berghei0.064

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Research indicates that derivatives with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective bactericidal action.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus15.625 - 62.5
Similar pyrazole derivativesEscherichia coli31.108 - 62.216

Case Studies and Research Findings

A notable study focused on the synthesis of novel pyrazole derivatives, including those related to this compound, which were evaluated for their biological activities against different cancer cell lines. The results indicated that modifications in the substituents could enhance the potency and selectivity of these compounds towards specific cancer types .

Moreover, a comparative analysis of structurally similar compounds revealed that those with trifluoromethyl substitutions exhibited improved solubility and bioavailability, leading to enhanced therapeutic efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Mannich reactions or nucleophilic substitution. For example, pyrazole derivatives can undergo Mannich reactions with formaldehyde and secondary amines to introduce methylene bridges . Coupling reactions between 4-chloropyrazole intermediates and benzoic acid derivatives are also common, with yields heavily dependent on solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C optimal) . Catalysts like K₂CO₃ improve efficiency by deprotonating acidic pyrazole N-H groups .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., trifluoromethyl signals at δ ~110–120 ppm in ¹⁹F NMR) and X-ray crystallography . For example, X-ray diffraction reveals bond angles and torsion angles between the pyrazole ring and benzoic acid moiety, confirming steric effects of the chloro and trifluoromethyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight within 1 ppm error .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Antimicrobial screening via agar dilution assays (MIC values) shows activity against Gram-positive bacteria (e.g., S. aureus MIC = 16 µg/mL) and fungi (e.g., C. albicans MIC = 32 µg/mL). Hydrazone derivatives of structurally similar benzoic acids exhibit enhanced potency, suggesting the carboxylic acid group is critical for target binding .

Advanced Research Questions

Q. How can synthetic protocols be optimized to mitigate low yields from competing side reactions?

  • Methodological Answer : Competing reactions (e.g., dimerization of pyrazole intermediates) are minimized using low-temperature stepwise addition of reagents. For example, adding formaldehyde dropwise at 0°C during Mannich reactions reduces undesired polymerization . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the product in >95% purity .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with improved bioactivity?

  • Methodological Answer : SAR studies focus on modifying the trifluoromethyl group (electron-withdrawing) and chloro substituent (steric bulk). Replacing chloro with fluoro enhances membrane permeability, while substituting trifluoromethyl with cyano groups improves solubility without losing activity . In vitro assays (e.g., time-kill kinetics) and molecular docking (e.g., binding to bacterial dihydrofolate reductase) validate these modifications .

Q. How should researchers handle hazardous intermediates during synthesis?

  • Methodological Answer : Chlorinated pyrazole intermediates (e.g., 4-chloro-3-(trifluoromethyl)-1H-pyrazole) require strict inert-atmosphere protocols (N₂/Ar glovebox) to prevent hydrolysis. Safety measures include PPE (nitrile gloves, goggles) and fume hoods for volatile byproducts (e.g., HCl gas). Waste disposal follows EPA guidelines for halogenated organics .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies in MIC values often arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardizing protocols (CLSI guidelines) and using isogenic pathogen strains (e.g., ATCC controls) reduce variability. Meta-analysis of logP and pKa data can clarify solubility-dependent activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.